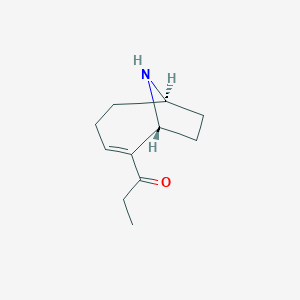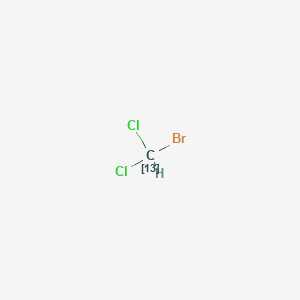
Bromodichloromethane-13C
Vue d'ensemble
Description
Bromodichloromethane-13C (also known as CHBrCl2) is a compound with a molecular weight of 164.82 g/mol . It is also known by other names such as bromo (dichloro) (113C)methane and Bromodichloromethane-13C1 .
Molecular Structure Analysis
The molecular structure of Bromodichloromethane-13C is represented by the linear formula Br13CHCl2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving Bromodichloromethane-13C are not detailed in the retrieved sources, a paper discusses the use of 13C-based metabolism analysis for assessing intrinsic product yields . This suggests that Bromodichloromethane-13C could potentially be involved in various metabolic reactions.Physical And Chemical Properties Analysis
Bromodichloromethane-13C has a molecular weight of 164.82 g/mol . It has a complexity of 13.5 and an isotope atom count of 1 . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Environmental Studies
Bromodichloromethane-13C is utilized in environmental studies to trace the movement and transformation of contaminants in water sources. It helps in understanding the biogeochemical cycles and the fate of organic pollutants in the environment .
Toxicology
In toxicological research, Bromodichloromethane-13C is used to study the toxicokinetics and metabolism of bromodichloromethane in humans and animals. It aids in assessing the health risks associated with exposure to this compound .
Analytical Chemistry
This compound serves as a standard in analytical chemistry for the calibration of instruments and the validation of methodologies. It’s particularly useful in methods like gas chromatography-mass spectrometry (GC-MS) for detecting volatile organic compounds .
Pharmacokinetics
Researchers employ Bromodichloromethane-13C to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. It’s instrumental in developing physiologically based pharmacokinetic models .
Biotransformation
In the field of biotransformation, Bromodichloromethane-13C is used to study the metabolic pathways in microorganisms. It helps in understanding how bacteria and fungi metabolize various substances .
Chemical Synthesis
Bromodichloromethane-13C is a reagent in the synthesis of complex organic compounds. It’s used in the preparation of labeled compounds for further research in various chemical reactions .
Material Science
In material science, Bromodichloromethane-13C can be used to study the properties of materials at a molecular level. It’s useful in the development of new materials with specific isotopic labeling .
Safety and Hazards
Orientations Futures
The future directions of Bromodichloromethane-13C research could involve the adoption of hyperpolarized 13C MRI technology to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment . Another potential direction is the use of 13C-breath testing in animals for studying metabolism .
Mécanisme D'action
Target of Action
Bromodichloromethane-13C is a trihalomethane It’s known that brominated trihalomethanes, including bromodichloromethane, exhibit cytotoxic, genotoxic, and mutagenic effects .
Mode of Action
It’s known that brominated trihalomethanes interact with cellular components, leading to cytotoxic, genotoxic, and mutagenic effects . These compounds can cause damage to the cellular structure and genetic material, leading to mutations.
Biochemical Pathways
It’s known that brominated trihalomethanes can interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that brominated trihalomethanes, including bromodichloromethane, can cause cytotoxic, genotoxic, and mutagenic effects . These effects can lead to cellular damage and mutations, potentially contributing to adverse health effects.
Action Environment
The action, efficacy, and stability of Bromodichloromethane-13C can be influenced by various environmental factors. For instance, the compound’s absorption and elimination can be affected by the route of exposure (e.g., ingestion vs. dermal exposure) . Other factors, such as the presence of other chemicals, temperature, and pH, may also influence the compound’s action and stability.
Propriétés
IUPAC Name |
bromo(dichloro)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrCl2/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLUWPQPKEARP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455333 | |
| Record name | Bromodichloromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodichloromethane-13C | |
CAS RN |
93952-10-4 | |
| Record name | Bromodichloromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



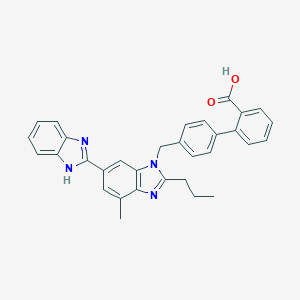
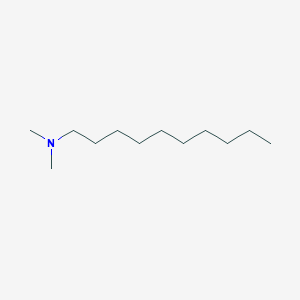
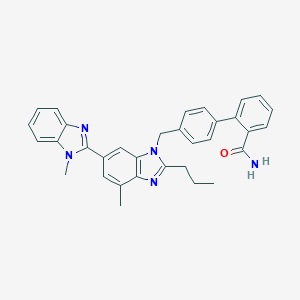
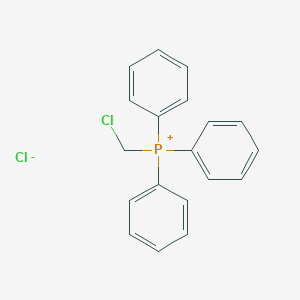

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
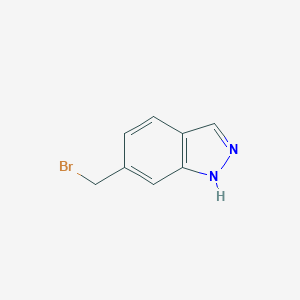

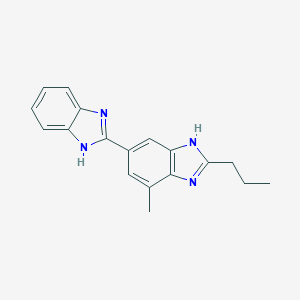
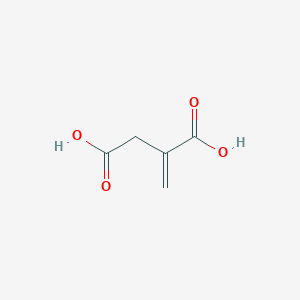
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
